molecular formula C6H6ClN5O2 B13870613 3-amino-N-carbamoyl-6-chloropyrazine-2-carboxamide

3-amino-N-carbamoyl-6-chloropyrazine-2-carboxamide

Katalognummer: B13870613
Molekulargewicht: 215.60 g/mol
InChI-Schlüssel: SSKYARZHZJWYAM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-amino-N-carbamoyl-6-chloropyrazine-2-carboxamide is a heterocyclic compound with the molecular formula C5H5ClN4O. It is a derivative of pyrazine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-carbamoyl-6-chloropyrazine-2-carboxamide typically involves the chlorination of pyrazine derivatives followed by amination and carbamoylation reactions. One common method starts with 2,3-dicyano-5-amino-6-chloropyrazine, which is then subjected to hydrolysis and subsequent reactions to introduce the carbamoyl group .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions, such as temperature and pH, are crucial for efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

3-amino-N-carbamoyl-6-chloropyrazine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like methanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while substitution reactions can produce various substituted pyrazine derivatives .

Wissenschaftliche Forschungsanwendungen

3-amino-N-carbamoyl-6-chloropyrazine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: This compound is investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the synthesis of materials with specific properties, such as polymers and dyes.

Wirkmechanismus

The mechanism of action of 3-amino-N-carbamoyl-6-chloropyrazine-2-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed antimicrobial and antiviral effects. The exact pathways and molecular targets are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C6H6ClN5O2

Molekulargewicht

215.60 g/mol

IUPAC-Name

3-amino-N-carbamoyl-6-chloropyrazine-2-carboxamide

InChI

InChI=1S/C6H6ClN5O2/c7-2-1-10-4(8)3(11-2)5(13)12-6(9)14/h1H,(H2,8,10)(H3,9,12,13,14)

InChI-Schlüssel

SSKYARZHZJWYAM-UHFFFAOYSA-N

Kanonische SMILES

C1=C(N=C(C(=N1)N)C(=O)NC(=O)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.